molecular formula C13H18N2O2 B1490440 Ethyl 6-cyclohexylpyrimidine-4-carboxylate CAS No. 2098007-29-3

Ethyl 6-cyclohexylpyrimidine-4-carboxylate

Cat. No. B1490440
CAS RN: 2098007-29-3
M. Wt: 234.29 g/mol
InChI Key: ZAVLJZUPQPSVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-cyclohexylpyrimidine-4-carboxylate (ECPC) is an organic compound belonging to the class of pyrimidines. It is a white, crystalline solid with a melting point of 206-208 °C and a boiling point of 312-313 °C. ECPC is used in a variety of scientific research applications, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and a tool for studying the biochemical and physiological effects of other compounds.

Scientific Research Applications

Antimicrobial Activity

Ethyl 6-cyclohexylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for antimicrobial activity. In a study, ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives were reacted with various agents, including 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, to produce compounds with potential antimicrobial properties. These compounds were screened for their effectiveness against microbial infections, showcasing the chemical's role in developing new antimicrobial agents (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).

Chemical Synthesis and Catalysis

The compound has also found application in chemical synthesis processes. For example, ethyl 2-methyl-2,3-butadienoate, a related compound, was used in a [4 + 2] annulation reaction with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This showcases the utility of ethyl 6-cyclohexylpyrimidine-4-carboxylate and its derivatives in catalyzing regioselective synthesis processes, contributing to the development of new synthetic methodologies (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Synthesis

Furthermore, the compound has been utilized in the synthesis of novel heterocyclic compounds, which are crucial for developing pharmaceuticals and materials science. A study demonstrated the preparation of phenoxydifluoromethyl substituted nitrogen heterocycles using ethyl 4,4-difluoro-4-phenoxyacetoacetate as a precursor. This research highlights the potential of ethyl 6-cyclohexylpyrimidine-4-carboxylate derivatives in heterocyclic chemistry, enabling the design of biologically active heterocycles with broad applications (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).

Cytotoxic Activity for Cancer Research

Ethyl 6-cyclohexylpyrimidine-4-carboxylate derivatives have been synthesized to study their cytotoxic activity against cancer cells. One study synthesized novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, investigating their structure through single-crystal X-ray diffraction and evaluating their cytotoxicity against various cancer cell lines. This indicates the compound's significance in medicinal chemistry for developing new anticancer therapies (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).

Antitumor Activity and Molecular Docking

Another study focused on synthesizing novel pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives, examining their antitumor activities in vitro and employing molecular docking to understand their mechanism against cancer progression. This research underscores the potential of ethyl 6-cyclohexylpyrimidine-4-carboxylate derivatives in oncological research, providing insights into their interaction with cancer-related proteins and their efficacy in inhibiting tumor growth (El-Kalyoubi & Agili, 2020).

properties

IUPAC Name

ethyl 6-cyclohexylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVLJZUPQPSVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-cyclohexylpyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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